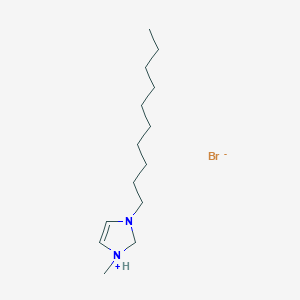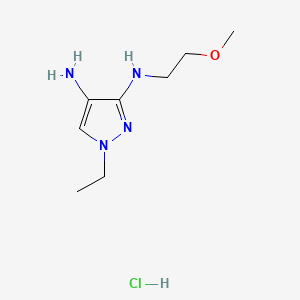
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine is a chemical compound with potential applications in various fields of scientific research. Its unique structure, featuring an ethyl group and a methoxyethyl group attached to a pyrazole ring, makes it an interesting subject for study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions. The starting materials and reaction conditions can vary, but a common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl group: This step often involves alkylation using an ethyl halide in the presence of a base.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:
1-ethyl-N~3~-(2-hydroxyethyl)-1H-pyrazole-3,4-diamine: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its reactivity and biological activity.
1-ethyl-N~3~-(2-chloroethyl)-1H-pyrazole-3,4-diamine:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
1431964-87-2 |
|---|---|
Formule moléculaire |
C8H17ClN4O |
Poids moléculaire |
220.70 g/mol |
Nom IUPAC |
1-ethyl-3-N-(2-methoxyethyl)pyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H16N4O.ClH/c1-3-12-6-7(9)8(11-12)10-4-5-13-2;/h6H,3-5,9H2,1-2H3,(H,10,11);1H |
Clé InChI |
BHNCZKJXTCXQMR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)NCCOC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
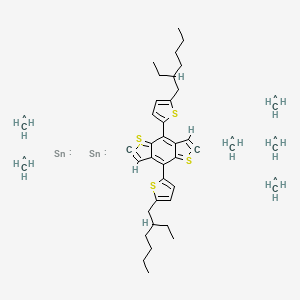
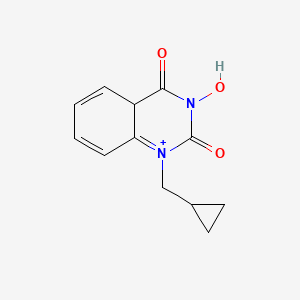
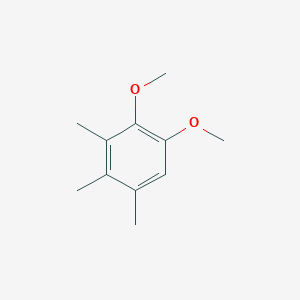

![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)


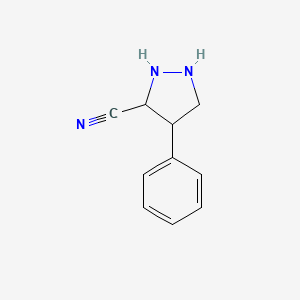
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
